Aprepitant-d4 N-Oxide
Description
Aprepitant-d4 N-Oxide is a deuterated and oxidized derivative of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting (CINV). The compound incorporates four deuterium atoms (d4) and an N-oxide functional group, which replaces the tertiary amine in the parent structure. This modification enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Aprepitant and its metabolites in biological matrices .
Notably, the N-oxide group increases polarity, which may alter solubility, membrane permeability, and metabolic stability compared to the parent compound .
Properties
Molecular Formula |
C₂₃H₁₇D₄F₇N₄O₄ |
|---|---|
Molecular Weight |
554.45 |
Synonyms |
[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Analytical Utility : The compound’s deuterium and N-oxide group make it indispensable for quantifying Aprepitant metabolites in complex matrices, though its stability under varying pH and temperature conditions requires further validation.
- Therapeutic Potential: Unlike natural N-oxides, this compound’s bioactivity remains uncharacterized, warranting exploration in preclinical models.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Aprepitant-d4 N-Oxide to ensure isotopic purity?
Methodological Answer:
- Synthesis should employ deuterated precursors (e.g., D₂O or deuterated solvents) under controlled conditions to minimize proton exchange.
- Characterization requires high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺) and deuterium incorporation ratio. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR, should show suppressed proton signals in deuterated positions.
- Purity assessment via HPLC with UV/Vis or charged aerosol detection (CAD) ensures minimal unlabelled impurities .
- Reproducibility guidelines (e.g., detailed experimental protocols in supplementary materials) are critical .
Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?
Methodological Answer:
- Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.
- Analyze degradation products via LC-MS/MS and compare against non-deuterated Aprepitant N-Oxide to identify deuterium-specific instability.
- Include control samples stored at -80°C for baseline comparison. Statistical analysis (e.g., ANOVA) quantifies degradation rates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Follow GHS hazard guidelines (H302, H312, H332): Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact .
- Emergency procedures: Immediate rinsing with water for skin/eye exposure, and medical consultation for ingestion .
- Document risk assessments and Material Safety Data Sheets (MSDS) in compliance with institutional guidelines .
Advanced Research Questions
Q. How can isotopic purity of this compound influence pharmacokinetic (PK) studies in tracer assays?
Methodological Answer:
- Isotopic dilution effects must be minimized by verifying ≥98% deuterium incorporation via HRMS. Even minor proton contamination can skew quantification in LC-MS/MS assays .
- Cross-validate with stable isotope-labeled internal standards (SIL-IS) in matrix-matched calibration curves to account for matrix effects .
- Compare PK parameters (e.g., AUC, Cmax) between deuterated and non-deuterated forms to assess isotopic interference .
Q. What strategies resolve contradictory data in this compound’s metabolic pathway analysis?
Methodological Answer:
- Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate between oxidation metabolites and deuterium-related fragmentation patterns .
- Cross-reference with in vitro microsomal studies (human liver microsomes) to identify enzyme-specific metabolic routes.
- Apply multivariate statistical analysis (e.g., PCA) to isolate experimental variables causing discrepancies .
Q. How can computational models predict this compound’s reactivity in novel catalytic systems?
Methodological Answer:
- Apply density functional theory (DFT) to model N-oxide bond dissociation energies and compare with non-deuterated analogs.
- Validate predictions using kinetic isotope effect (KIE) studies in controlled reaction systems (e.g., Pd-catalyzed cross-coupling) .
- Integrate SAR fingerprinting to assess mutagenicity risks from aromatic N-oxide substructures .
Q. What methodologies optimize this compound’s use as an internal standard in multi-matrix bioanalytical assays?
Methodological Answer:
- Conduct recovery tests in plasma, urine, and tissue homogenates to assess matrix effects. Optimize extraction protocols (e.g., SPE vs. protein precipitation) .
- Use isotope dilution analysis (IDA) with calibration curves spanning 3–5 orders of magnitude.
- Validate precision (CV <15%) and accuracy (85–115%) per FDA/EMA guidelines .
Data Reporting and Reproducibility
Q. How should researchers document this compound’s synthetic and analytical data for peer review?
Methodological Answer:
- Provide step-by-step synthetic procedures, including reaction monitoring (TLC/HPLC) and purification methods (e.g., column chromatography gradients) .
- Include raw spectral data (NMR, HRMS) in supplementary materials with annotated peaks .
- Adhere to journal-specific guidelines for compound characterization (e.g., Beilstein Journal’s requirements for new compounds) .
Q. What statistical approaches validate the reproducibility of this compound’s bioanalytical data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
